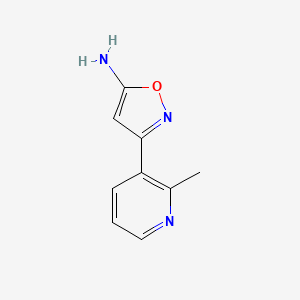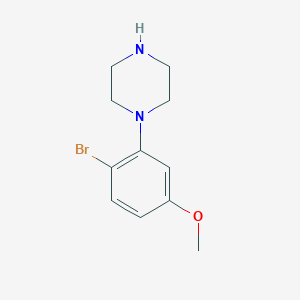
2-Amino-1-(4-(methylthio)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-(methylthio)phenyl)ethan-1-one is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of an amino group, a phenyl ring substituted with a methylthio group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(methylthio)phenyl)ethan-1-one typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to form the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Amino-1-(4-(methylthio)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-1-(4-(methylthio)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of fine chemicals and as a building block for materials science.
作用機序
The mechanism by which 2-Amino-1-(4-(methylthio)phenyl)ethan-1-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific enzyme or receptor targeted by the compound.
類似化合物との比較
Similar Compounds
4’-Methylthioacetophenone: Similar structure but lacks the amino group.
2-Amino-1-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorine substituent instead of a methylthio group.
2-Amino-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a methylthio group.
Uniqueness
2-Amino-1-(4-(methylthio)phenyl)ethan-1-one is unique due to the presence of both an amino group and a methylthio group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
2-amino-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 |
InChIキー |
RGAZZOQHPMTLOF-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
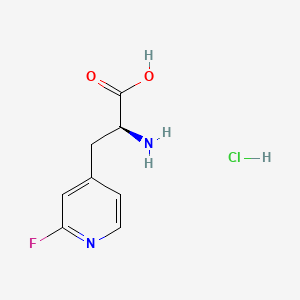

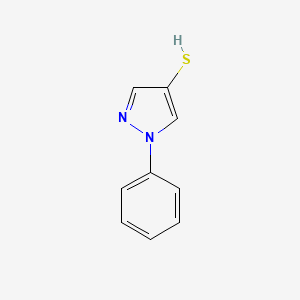
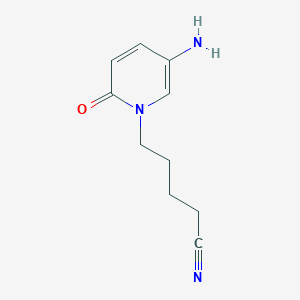
![tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B13542202.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione](/img/structure/B13542212.png)
